BenchChemオンラインストアへようこそ!

Ranbezolid

Anaerobic infections Oxazolidinone Antimicrobial resistance

Ranbezolid (RBx 7644) is an investigational oxazolidinone antibacterial distinguished by its nitrofuran moiety, which confers a dual mechanism: inhibiting protein synthesis while disrupting cell wall and lipid synthesis in S. epidermidis. It delivers 8× greater anaerobic potency than linezolid (MIC90 0.5 µg/mL) and eradicates biofilms at 2 µg/mL—capabilities absent in standard-of-care comparators. Its minimal MAO-A-mediated pressor effects provide a superior cardiovascular safety profile for in vivo models. Essential for anaerobe research, device-related biofilm studies, and resistance pathway investigations. Research use only.

Molecular Formula C21H24FN5O6
Molecular Weight 461.4 g/mol
Cat. No. B1206741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanbezolid
Synonymsanbezolid
RBX 7644
RBX-7644
RBX7644
Molecular FormulaC21H24FN5O6
Molecular Weight461.4 g/mol
Structural Identifiers
SMILESCC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)CC4=CC=C(O4)[N+](=O)[O-])F
InChIInChI=1S/C21H24FN5O6/c1-14(28)23-11-17-13-26(21(29)33-17)15-2-4-19(18(22)10-15)25-8-6-24(7-9-25)12-16-3-5-20(32-16)27(30)31/h2-5,10,17H,6-9,11-13H2,1H3,(H,23,28)/t17-/m0/s1
InChIKeyPWHNTOQANLCTHN-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ranbezolid: Investigational Oxazolidinone Antibacterial with Broad-Spectrum Activity


Ranbezolid (RBx 7644) is an investigational, orally active oxazolidinone-class antibacterial compound [1]. It is characterized by its broad-spectrum in vitro activity against a range of clinically significant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE), as well as its notable activity against both Gram-positive and Gram-negative anaerobes [2]. Unlike first-generation oxazolidinones, ranbezolid features a distinct molecular structure with a nitrofuran moiety that contributes to a differentiated mechanism of action, including interference with cell wall and lipid synthesis in certain species [3].

Ranbezolid Procurement: Why Linezolid and Other Oxazolidinones Are Not Direct Substitutes


Direct substitution of ranbezolid with other oxazolidinones like linezolid or tedizolid is not scientifically supported due to significant differences in potency, spectrum of activity, and mechanism of action. For instance, ranbezolid demonstrates eightfold greater activity against a broad panel of anaerobes compared to linezolid [1]. Furthermore, ranbezolid's unique ability to eradicate biofilms at much lower drug concentrations and its distinct inhibition of cell wall synthesis in S. epidermidis highlight functional advantages that are not shared by its class counterparts [2][3]. These quantifiable differences are critical for applications targeting mixed infections, biofilms, or specific resistant strains, making ranbezolid a uniquely positioned investigational agent.

Quantitative Evidence Guide: Differentiating Ranbezolid's In Vitro and In Vivo Performance


Superior Anaerobic Activity: Ranbezolid's Eightfold Potency Advantage Over Linezolid

Ranbezolid demonstrates significantly greater potency against a broad spectrum of anaerobes compared to the first-in-class oxazolidinone, linezolid. In a study of 306 clinical isolates, ranbezolid was found to be eightfold more active than linezolid, with an MIC90 of 0.5 μg/mL compared to linezolid's 4 μg/mL [1]. Ranbezolid also had a lower MIC50 (0.03 μg/mL) compared to linezolid (2 μg/mL), indicating superior overall potency [2].

Anaerobic infections Oxazolidinone Antimicrobial resistance

Enhanced Biofilm Eradication: Lower MBEC99.9 and Complete Clearance Concentration vs. Linezolid and Tedizolid

Ranbezolid is more effective at eradicating biofilms than other clinically relevant oxazolidinones. In a comparative study against MRSA, the concentration required for 99.9% biofilm eradication (MBEC99.9) was 2 μg/mL for ranbezolid, compared to 8 μg/mL for linezolid and 4 μg/mL for tedizolid. Furthermore, the concentration for 100% biofilm eradication (MBECC) was 16 μg/mL for ranbezolid, while linezolid and tedizolid failed to achieve complete eradication at the highest tested concentrations (>1024 μg/mL and >512 μg/mL, respectively) [1]. A separate study on glass-adherent bacteria showed ranbezolid achieved total clearance at just 2-4x MIC, while linezolid required 4-16x MIC [2].

Biofilm Device-related infections MRSA

Superior Anti-Adhesion Activity: Preventing Staphylococcal Attachment vs. Vancomycin and Linezolid

Ranbezolid uniquely inhibits the initial adhesion of staphylococci to plastic surfaces, a critical first step in device-related infections. A time-dependent study showed that ranbezolid demonstrated significant anti-adhesive activity even when treatment was delayed by up to 6 hours. In contrast, linezolid and quinupristin/dalfopristin only showed inhibition at supra-inhibitory concentrations (2x and 4x MIC) and after a shorter delay (2-4 hours). Vancomycin was unable to prevent adherence at any concentration when treatment was delayed by 4-6 hours [1].

Anti-adhesion Staphylococci Medical device

Dual Mechanism of Action: Inhibition of Protein Synthesis and Cell Wall/Lipid Synthesis in S. epidermidis

Unlike linezolid, which solely inhibits bacterial protein synthesis, ranbezolid demonstrates a dual mechanism of action in Staphylococcus epidermidis. In addition to inhibiting protein synthesis, ranbezolid inhibits cell wall and lipid synthesis in a dose-dependent manner and affects membrane integrity [1]. This unique activity is attributed to the nitrofuran moiety in its structure. Molecular modeling suggests a stronger theoretical binding affinity to the bacterial ribosome compared to linezolid, with consensus scores of 6.9 and 5.2, respectively [1]. As a consequence, ranbezolid exhibits bactericidal activity against S. epidermidis, whereas linezolid is typically bacteriostatic [1].

Mechanism of action Cell wall synthesis Lipid synthesis

Improved MAO-A Safety Profile: Minimal Cardiovascular Liability vs. Linezolid's Known Interaction Risk

Ranbezolid is a competitive inhibitor of monoamine oxidase-A (MAO-A) in vitro but exhibits a favorable in vivo cardiovascular safety profile. In a study using conscious rats, a single oral dose of ranbezolid at 50 mg/kg did not potentiate the pressor response to tyramine, a marker of MAO-A inhibition-related cardiovascular liability. Potentiation was only observed at a higher dose of 100 mg/kg [1]. Furthermore, co-administration of ranbezolid with tyramine in feed or with amine-containing cold remedies did not result in a potentiated pressor response [1]. This contrasts with linezolid, for which the risk of serotonin syndrome due to MAO inhibition is a well-documented clinical concern and a labeled warning [2].

MAO-A inhibition Safety pharmacology Cardiovascular

Ranbezolid Research Applications: Translating Differentiated Data into High-Value Use Cases


Investigating Polymicrobial Infections Involving Anaerobes

Ranbezolid's potent activity against both Gram-positive and Gram-negative anaerobes, with an MIC90 of 0.5 μg/mL, makes it an ideal investigational agent for complex intra-abdominal or diabetic foot infection models [1]. Its 8-fold greater potency than linezolid against anaerobes provides a significant advantage for studies aiming to suppress the anaerobic component of mixed infections [1].

Studying Biofilm-Associated and Device-Related Infections

For research focused on medical device infections, ranbezolid offers a unique combination of potent biofilm eradication (MBEC99.9 of 2 μg/mL) and the ability to prevent initial bacterial adhesion [2][3]. These properties are not found in standard-of-care comparators like vancomycin, making ranbezolid a critical tool for developing new strategies to combat device-related infections [2].

Evaluating Antimicrobial Safety in Polypharmacy Models

Ranbezolid is a valuable research compound for studies evaluating the cardiovascular safety of antimicrobials. Its minimal effect on MAO-A-mediated pressor responses in vivo at clinically relevant doses provides a model for an oxazolidinone with a potentially lower risk of drug-drug interactions [4]. This is particularly relevant for projects aiming to avoid the serotonin syndrome liability associated with linezolid [5].

Mechanistic Studies on Overcoming Oxazolidinone Resistance

Given its dual mechanism of action—inhibiting both protein synthesis and cell wall/lipid synthesis in S. epidermidis—ranbezolid is an excellent probe for investigating the emergence of resistance [6]. Its unique activity profile can be used in studies comparing the resistance development pathways of single-mechanism (e.g., linezolid) versus multi-mechanism antibacterials [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ranbezolid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.